Stereochemical Identity: Verified (R)-Configuration vs. (S)-Enantiomer Linezolid Intermediate
The target compound is the (R)-enantiomer, which is structurally confirmed as the opposite stereoisomer to the (S)-enantiomer (CAS 637344-09-3) used in patented linezolid synthesis [1]. The identity is encoded in the CAS registry, where 637343-93-2 specifically designates the (5R)-(9CI) form . This stereochemical divergence leads to fundamentally different applications; the (S)-form's role is tied to direct construction of the oxazolidinone antibiotic pharmacophore, while the (R)-form's value lies in its use as a general chiral building block or in producing N-methyl amino acids where the (R)-configuration is retained post-cleavage [2]. This is a binary differentiation: using the incorrect enantiomer would lead to a different final product (diastereomer or enantiomer) and is thus strictly prohibited in stereospecific syntheses.
| Evidence Dimension | Stereochemical Configuration and Application Path |
|---|---|
| Target Compound Data | (5R)-configuration: used for N-methyl amino acid synthesis and as a general chiral building block |
| Comparator Or Baseline | (5S)-configuration (CAS 637344-09-3): documented intermediate in linezolid and related oxazolidinone antibacterial synthesis |
| Quantified Difference | Opposite absolute configuration; different patented synthetic utility pathways (qualitative binary difference) |
| Conditions | Chemical synthesis; patent literature analysis [1] and synthetic methodology [2] |
Why This Matters
Procurement must match the configuration to the intended synthetic pathway, as the (R)- and (S)-enantiomers are not interchangeable intermediates.
- [1] Patent US20060247435A1. Novel intermediates for linezolid and related compounds. 2006. View Source
- [2] Aurelio, L.; Brownlee, R. T. C.; Hughes, A. B.; Sleebs, B. E. The Facile Production of N-Methyl Amino Acids via Oxazolidinones. Aust. J. Chem. 2000, 53 (5), 425–433. View Source
